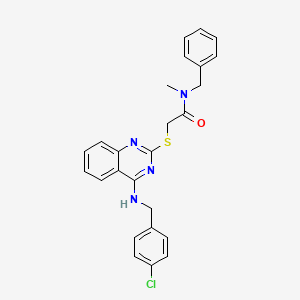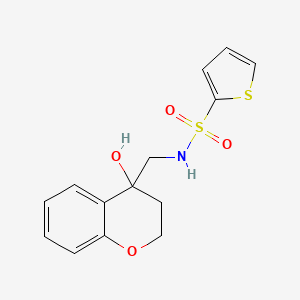
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is a chemical compound with the CAS Number: 1499692-62-4 . It has a molecular weight of 165.24 and its IUPAC name is 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO/c1-9(2)8(10(9,3)4)7(12)5-6-11/h8H,5H2,1-4H3 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Aerobic Oxidation Catalyst
- Catalyst for Aerobic Oxidation : This compound is used as a catalyst for the aerobic oxidation of a wide range of alcohols under metal-free conditions. It has been found to exhibit superior catalytic activity compared to some other catalysts in similar reactions (Karimi, Farhangi, Vali, & Vahdati, 2014).
Synthesis and Reactivity
- Synthesis of Tetracyanocyclopropyl Ketones : A process for synthesizing 2,2,3,3-tetracyanocyclopropyl ketones has been developed, demonstrating the high acidity of protons in the cyclopropane ring due to the presence of electron-withdrawing groups (Bardasov et al., 2009).
- Reactions with Nucleophiles : Research indicates that 2′-Oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles react with oxygen-centered nucleophiles to form various addition products while conserving the three-membered ring (Kayukov et al., 2011).
Applications in Electrolyte Solutions
- Electrolytes for Lithium-ion Batteries : A mixture including a derivative of this compound is used as a safe electrolyte in lithium-ion batteries. This application indicates its potential in improving battery safety and performance (Liu et al., 2016).
Synthesis of Heterocyclic Compounds
- Formation of Novel Oxazolines : This chemical is a key ingredient in synthesizing novel oxazolines, indicating its role in the development of new chemical compounds (Xu Quan-cai, 2011).
- Generation of Pyrrol-2-olates : The compound is instrumental in generating 3-cyano-4-dicyanomethylidene-5-oxo-4,5-dihydro-1H-pyrrol-2-olates, showcasing its utility in complex chemical syntheses (Kayukova et al., 2005).
Antimicrobial Activity
- Synthesis of Antimicrobial Substances : This compound is used in synthesizing new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Other Chemical Transformations
- Cycloadditions and Cyclizations : It participates in various cycloadditions and cyclizations, forming structurally diverse derivatives, useful in advanced chemical syntheses (Garve et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)8(10(9,3)4)7(12)5-6-11/h8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIDYFURFYSFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



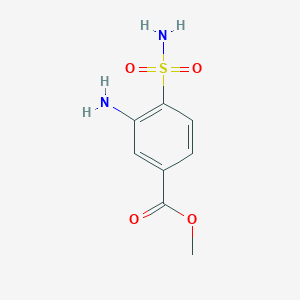
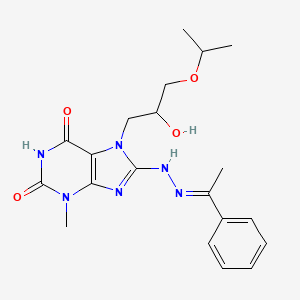
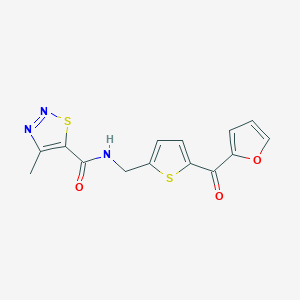

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
